

Spectroscopic Characterization of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1-furan-2-yl-ethanol

Cat. No.: B1272303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-1-furan-2-yl-ethanol** (CAS 2745-22-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic data based on the analysis of its constituent functional groups: a furan ring and an amino alcohol moiety. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret the necessary data for structural elucidation and confirmation. The molecular formula of **2-Amino-1-furan-2-yl-ethanol** is $C_6H_9NO_2$, and it is noted to be a solid with a melting point of 85-87°C^{[1][2][3]}.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **2-Amino-1-furan-2-yl-ethanol**. These predictions are derived from established spectroscopic principles and data from analogous compounds containing furan and amino alcohol functionalities^{[4][5][6][7][8]}.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4	Doublet	1H	H-5 (furan)
~ 6.3	Doublet of doublets	1H	H-4 (furan)
~ 6.2	Doublet	1H	H-3 (furan)
~ 4.8	Triplet	1H	CH-OH
~ 3.0	Multiplet	2H	$\text{CH}_2\text{-NH}_2$
~ 2.5 (broad)	Singlet	3H	NH_2 , OH

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 155	C-2 (furan, C-O)
~ 142	C-5 (furan)
~ 110	C-4 (furan)
~ 107	C-3 (furan)
~ 70	CH-OH
~ 45	$\text{CH}_2\text{-NH}_2$

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3120 - 3100	Medium	C-H stretching (furan ring)
2960 - 2850	Medium	C-H stretching (aliphatic)
~ 1600	Medium	C=C stretching (furan ring)
~ 1500	Medium	C=C stretching (furan ring)
1250 - 1000	Strong	C-O stretching (alcohol and furan)
~ 880	Strong	C-H out-of-plane bending (furan ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
127	Molecular ion [M] ⁺
110	Loss of NH ₃
97	Loss of CH ₂ NH ₂
81	Furan-CH=OH ⁺
69	Furfuryl cation

Experimental Protocols

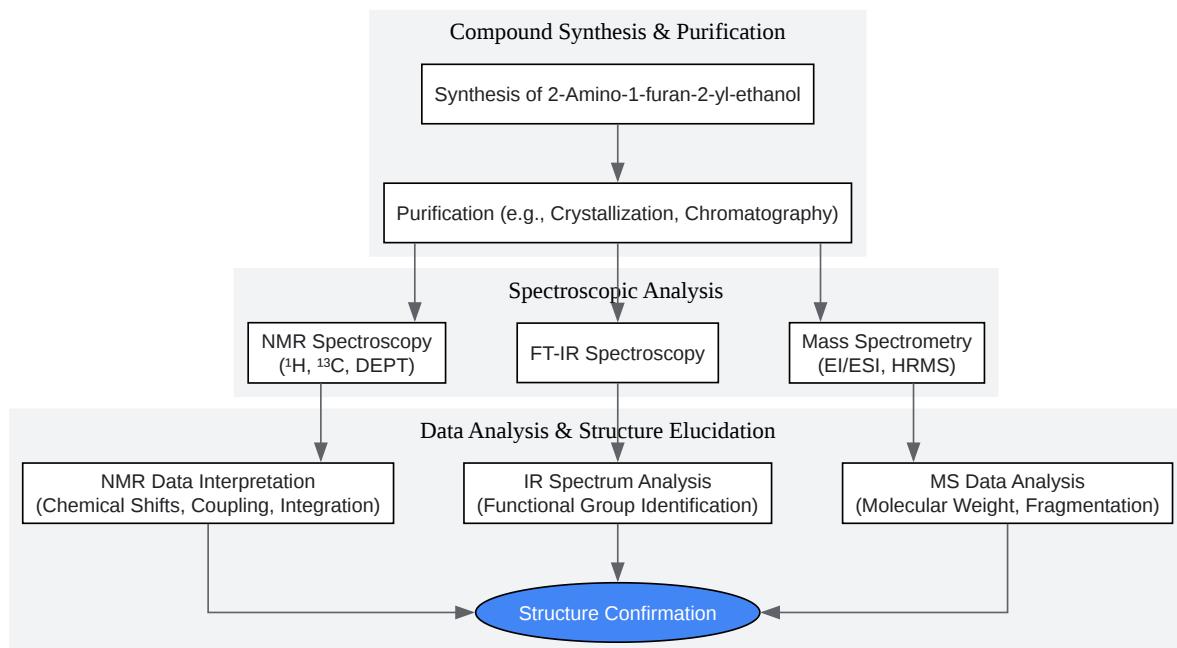
The following are generalized protocols for the spectroscopic analysis of **2-Amino-1-furan-2-yl-ethanol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy [9] [10]

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-1-furan-2-yl-ethanol** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Acquire ^1H NMR spectra using a 400 MHz or higher spectrometer.
 - Acquire ^{13}C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12]

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance


spectrum.

Mass Spectrometry (MS)[13][14][15]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (127.14 g/mol).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized organic compound like **2-Amino-1-furan-2-yl-ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic characterization of **2-Amino-1-furan-2-yl-ethanol**. Researchers are encouraged to use the provided protocols and predicted data as a starting point for their experimental work, adapting methodologies as required for their specific instrumentation and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-АМИНО-1-ФУРАН-2-ИЛ-ЭТАНОЛ Номер CAS: 2745-22-4 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 3. CAS 2745-22-4: α -(Aminomethyl)-2-furanmethanol [cymitquimica.com]
- 4. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecommons.udayton.edu [ecommens.udayton.edu]
- 7. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272303#spectroscopic-characterization-of-2-amino-1-furan-2-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com